1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride is a chemical compound with the molecular formula C6H12ClNOS and a molecular weight of 181.68 g/mol It is known for its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms within a nonane ring system
Vorbereitungsmethoden
The synthesis of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride involves several steps, typically starting with the formation of the spiro ring system. The synthetic route may include the following steps:
Formation of the Spiro Ring: The initial step involves the cyclization of appropriate precursors to form the spiro ring system. This can be achieved through nucleophilic substitution reactions.
Introduction of Functional Groups:
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride can be compared with other similar compounds, such as:
7-Oxa-1-azaspiro[4.4]nonane hydrochloride: This compound has a similar spiro ring system but lacks the sulfur atom, leading to different chemical properties and reactivity.
1-Oxa-4-thia-7-azaspiro[4.4]nonane: This compound is similar but does not include the hydrochloride salt, affecting its solubility and stability.
The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms within the spiro ring system, which imparts distinctive chemical and biological properties.
Eigenschaften
CAS-Nummer |
958451-82-6 |
---|---|
Molekularformel |
C6H12ClNOS |
Molekulargewicht |
181.68 g/mol |
IUPAC-Name |
1-oxa-4-thia-7-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C6H11NOS.ClH/c1-2-7-5-6(1)8-3-4-9-6;/h7H,1-5H2;1H |
InChI-Schlüssel |
LXAZSLXHLFVESF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12OCCS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.